molecular formula C11H16BFN2O2 B582081 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 944401-67-6

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B582081
CAS No.: 944401-67-6
M. Wt: 238.069
InChI Key: URUHDSKWFVRYIP-UHFFFAOYSA-N
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Description

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H16BFN2O2 and a molecular weight of 238.07 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research. It is characterized by the presence of a fluorine atom, a boronic ester group, and an amine group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 6-fluoropyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures . The general reaction scheme is as follows:

6-Fluoropyridin-2-amine+Bis(pinacolato)diboronPd catalyst, baseThis compound\text{6-Fluoropyridin-2-amine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 6-Fluoropyridin-2-amine+Bis(pinacolato)diboronPd catalyst, base​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for coupling reactions, while the amine group can engage in nucleophilic substitution. These reactions enable the compound to form new chemical bonds and create complex molecules .

Properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(14)15-9(7)13/h5-6H,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUHDSKWFVRYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732211
Record name 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-67-6
Record name 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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